N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride is a compound of interest in medicinal chemistry and pharmaceutical research. It is characterized by its unique structural features, which contribute to its biological activity. The compound is a derivative of benzamide, incorporating a cyclopropyl group and a carbamimidoyl moiety, making it a subject of investigation for various therapeutic applications.
This compound can be synthesized through organic chemistry techniques, primarily involving the reaction of benzamide derivatives with specific reagents that introduce the carbamimidoyl and cyclopropyl groups. Research articles and patents often detail such synthetic pathways, showcasing the relevance of this compound in drug development.
N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride belongs to the class of organic compounds known as amides. More specifically, it can be classified under the category of substituted benzamides due to the presence of both aromatic and aliphatic substituents. Its hydrochloride form indicates that it is often used in its salt form for improved solubility and stability in biological assays.
The synthesis of N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress of the reactions and characterize the final product.
The molecular structure of N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride can be represented as follows:
The compound features:
The structural representation can be visualized using molecular modeling software, which provides insights into bond angles, torsional strains, and steric interactions that may influence its reactivity and biological activity.
N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride can participate in various chemical reactions:
Kinetic studies may be performed to evaluate reaction rates and mechanisms, while spectroscopic methods (e.g., infrared spectroscopy) are used to identify functional groups involved in these reactions.
The mechanism of action for N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride is primarily related to its interactions with biological targets, such as enzymes or receptors.
Quantitative structure-activity relationship studies can provide insights into how variations in structure affect biological activity. These studies often utilize computational modeling alongside experimental data from biological assays.
Relevant analyses include thermogravimetric analysis for thermal stability and differential scanning calorimetry for phase transition studies.
N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride has potential applications in:
Research continues to explore its full potential across various fields, including oncology and neurology, highlighting its significance within medicinal chemistry.
The systematic IUPAC name N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride decomposes into three key regions:
The hydrochloride salt (CAS: TBD) has molecular formula C₁₂H₁₆N₃O·HCl (MW: 253.74 g/mol). As depicted in Table 1, the carbamimidoyl group (-C(=NH)NH₂) serves as a cationic bioisostere for carboxylates or guanidines, enabling strong hydrogen bonding and electrostatic interactions with serine proteases or nucleic acids [5] . The cyclopropyl’s high bond strain (115 kcal/mol) locks adjacent bond rotations, reducing entropic penalties upon target binding compared to linear alkyl groups [4]. This architecture classifies it among N-alkylbenzamides with targeted modifications for enhanced pharmacokinetics.
Table 1: Structural Components and Medicinal Chemistry Roles
Structural Feature | Medicinal Chemistry Role | Representative Analogues |
---|---|---|
Benzamide scaffold | Aromatic stacking; π-cation interactions | N-Cyclopropylbenzamide [1] |
Cyclopropyl group | Conformational restraint; increased metabolic stability; lipophilicity modulation (cLogP ≈2.1) | N-Cyclopentyl-N-methylbenzamide [2] |
Carbamimidoyl moiety | Cationic center (pKa ~11.5); hydrogen bond donation/acceptance | 4-Aminomethyl benzamidines [5] |
Hydrochloride salt | Solubility enhancement (>5 mg/mL in water) | Various benzamide salts [7] |
Notably, the scaffold diverges from simpler N-cyclopropylbenzamides (e.g., Webbook ID R194111, C₁₁H₁₃NO) [1] through its ethylene-linked amidine, introducing rotational flexibility while maintaining distance-sensitive target engagement.
The compound’s development reflects iterative optimization of benzamide pharmacophores:
Table 2: Key Patent Milestones for Structural Analogues
Patent/Publication | Priority Year | Therapeutic/Aggregate Focus | Key Claims |
---|---|---|---|
ES2504066T3 [4] | 2010 | Agrochemical (fungicidal) | N-Cyclopropyl benzamides with substituted benzyl groups |
WO2006027135A1 [5] | 2005 | Anticoagulant (Factor VIIa inhibition) | 4-Aminomethyl benzamidine derivatives |
EP2644595A1 [6] | 2012 | Agrochemical (nematicidal) | N-Cyclylamides with heteroaryl substitutions |
US8299246B2 [7] | 2011 | Oncology/Inflammation | N-Cyclopropyl-3-fluoro-5-pyrazinyl benzamide salts |
Synthesis routes typically begin with N-alkylation of N-cyclopropylbenzamide with chloroacetonitrile, followed by Pinner reaction with ammonia to install the carbamimidoyl group, and final HCl salt formation [5] [8]. No exclusive patents cover the exact compound, positioning it as a novel derivative within established intellectual property frameworks.
This molecule exemplifies rational design for precision targeting:
Table 3: Pharmacological Potential of Key Structural Features
Biological Target | Structural Determinants | Reported Activities in Analogues |
---|---|---|
Serine proteases | Carbamimidoyl (ionic H-bonding); benzamide (hydrophobic fit) | Factor VIIa inhibition (IC50 < 1 μM) [5] |
Bacterial topoisomerases | Cyclopropyl (membrane penetration); amidine (DNA interaction) | MIC 3.125 μg/mL vs Gram-positive pathogens [3] |
Kinases | Benzamide (ATP-site hinge binding); cyclopropyl (conformational lock) | JAK2 inhibition (IC50 = 0.4 μM) [7] |
The molecule’s progression reflects a targeted drug discovery paradigm: From phenotypic agrochemical screening to structure-based design for human diseases, leveraging conserved physicochemical principles across biological systems.
Comprehensive Compound Nomenclature
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: